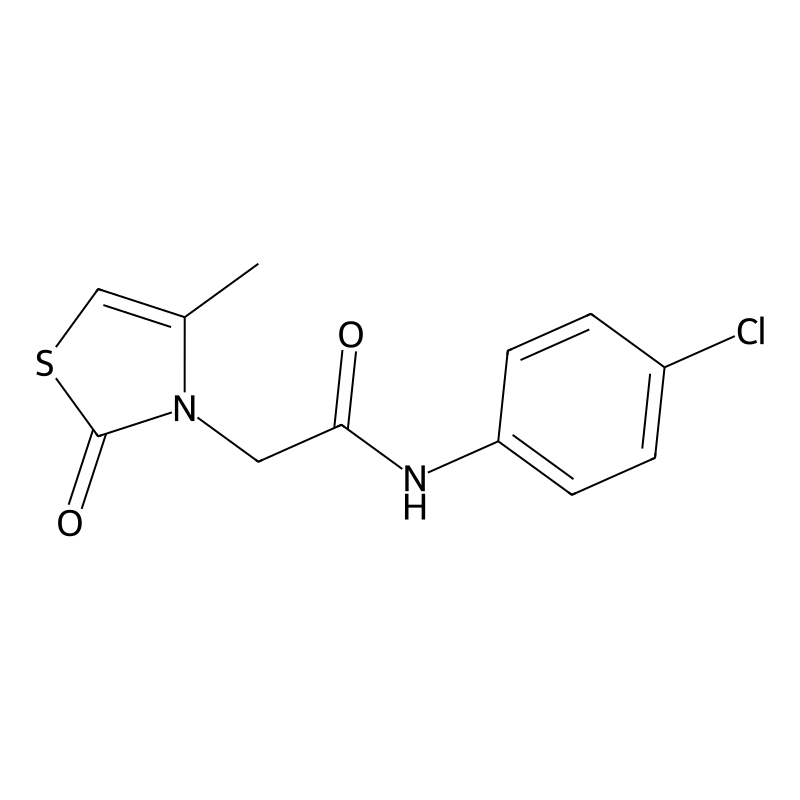

N-(4-chlorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide

Catalog No.

S7818735

CAS No.

M.F

C12H11ClN2O2S

M. Wt

282.75 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(4-chlorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide

IUPAC Name

N-(4-chlorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

InChI

InChI=1S/C12H11ClN2O2S/c1-8-7-18-12(17)15(8)6-11(16)14-10-4-2-9(13)3-5-10/h2-5,7H,6H2,1H3,(H,14,16)

InChI Key

IEFBGXLNPAQNTD-UHFFFAOYSA-N

SMILES

CC1=CSC(=O)N1CC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CSC(=O)N1CC(=O)NC2=CC=C(C=C2)Cl

N-(4-chlorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide, also known as CL4, is a thiazolylacetamide derivative. It is an organic compound that has the chemical formula C12H10ClN2O2S. CL4 was first synthesized and characterized in 2016 by Li et al. as a potential scaffold for the development of new antibacterial agents.

CL4 is a yellowish solid that is insoluble in water. It has a melting point of 187-188°C and a molecular weight of 292.74 g/mol. CL4 has a strong UV absorption at 338 nm and is stable under acidic and basic conditions.

CL4 can be synthesized via a two-step reaction starting from 2-aminothiazoles and substituted benzaldehydes. The first step involves the condensation of 2-aminothiazoles and substituted benzaldehydes to form 2-(substituted benzylideneamino)thiazoles. The second step involves the reaction of 2-(substituted benzylideneamino)thiazoles with chloroacetyl chloride to form CL4. CL4 can be characterized by various techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier Transform Infrared Spectroscopy (FT-IR), and X-ray crystallography.

Several analytical methods have been developed for the identification and quantification of CL4. These methods include High-performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

CL4 exhibits antibacterial, antifungal, and anti-inflammatory activities. It has been shown to inhibit the growth of several bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. CL4 has also been shown to inhibit the growth of the fungal strain Candida albicans. Moreover, CL4 exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

The toxicity and safety of CL4 in scientific experiments have been evaluated in vitro and in vivo. In vitro studies have shown that CL4 is non-toxic to mammalian cells such as human embryonic kidney cells and human lung epithelial cells. In vivo studies have shown that CL4 is well-tolerated in mice and rats at doses up to 1000 mg/kg body weight.

CL4 has various applications in scientific experiments. It can be used as a scaffold for the development of new antibacterial and antifungal agents. CL4 can also be used as a tool compound to understand the mechanism of action of antibacterial and antifungal agents.

The current state of research on CL4 is focused on the development of new antibacterial and antifungal agents based on its scaffold. Various derivatives of CL4 have been synthesized and evaluated for their antibacterial and antifungal activities.

CL4 has potential implications in various fields of research and industry. It can be used as a scaffold for the development of new antibacterial and antifungal agents in the pharmaceutical industry. CL4 can also be used as a tool compound to understand the mechanism of action of antibacterial and antifungal agents in the academic research setting.

Despite the potential applications of CL4 in various fields, there are limitations to its use. The synthesis of CL4 is a multi-step process that requires skilled personnel and expensive reagents. Moreover, CL4 exhibits moderate antibacterial and antifungal activities, which limits its use as a standalone therapeutic agent. Future directions for research on CL4 include the development of new derivatives with improved antibacterial and antifungal activities. Additionally, the mechanism of action of CL4 needs to be further elucidated to understand its full potential as a scaffold for the development of new antibacterial and antifungal agents.

In conclusion, CL4 is an organic compound that has potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed in this paper. Further research on CL4 can potentially lead to the development of new antibacterial and antifungal agents with improved efficacy.

In conclusion, CL4 is an organic compound that has potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed in this paper. Further research on CL4 can potentially lead to the development of new antibacterial and antifungal agents with improved efficacy.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.0229765 g/mol

Monoisotopic Mass

282.0229765 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds